Cas no 56377-67-4 (Tirotundin)
Tirotundin structure
Product Name:Tirotundin
N.o CAS:56377-67-4
MF:C19H28O6
MW:352.422026634216
CID:369461
PubChem ID:324884
Update Time:2025-09-22
Tirotundin Propriedades químicas e físicas
Nomes e Identificadores
-
- Tirotundin
- Tirotundine
- AC1L8AXQ
- NSC249959
- NSC-249959
- NSC291858
- NSC-291858
- Propanoic acid, dodecahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aS-(3aR*,4R*,6R*,9R*,10R*,11aS*)]-
- TAGITININ-D
- Titrotundine
- Tagitinin D
- [ "" ]
- 9-hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate
- DTXSID20971809
- HY-N1147
- NSC 249959
- (1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
- AKOS040762432
- Propanoic acid, dodecahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aS-(3aR*,4S*,6R*,9S*,10R*,11aS*)]-
- 56377-67-4
- CS-0016438
-
- Inchi: 1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3
- Chave InChI: VKWNXJLVNFOOOS-UHFFFAOYSA-N
- SMILES: O1C2(CCC1(C)CC(C1C(=C)C(=O)OC1CC2C)OC(C(C)C)=O)O
Propriedades Computadas
- Massa Exacta: 352.18864
- Massa monoisotópica: 352.188589
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 3
- Complexidade: 599
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 6
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 82.1
- XLogP3: 2.8
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.2±0.1 g/cm3
- Ponto de ebulição: 493.6±45.0 °C at 760 mmHg
- Ponto de Flash: 171.1±22.2 °C
- Índice de Refracção: 1.527
- PSA: 82.06
- LogP: 2.33960
- Pressão de vapor: 0.0±2.8 mmHg at 25°C
Tirotundin Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4℃条件下存储,-4℃条件下存储更佳
Tirotundin Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5149-1 mg |
Tirotundin |
56377-67-4 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60160-5mg |
Tirotundine |
56377-67-4 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-06 | |
| Chengdu Biopurify Phytochemicals Ltd | SBP00950-5mg |
Tirotundin |
56377-67-4 | 98% | 5mg |
$420 | 2023-09-20 | |
| TargetMol Chemicals | TN5149-5 mg |
Tirotundin |
56377-67-4 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| TargetMol Chemicals | TN5149-1 mL * 10 mM (in DMSO) |
Tirotundin |
56377-67-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN5149-5mg |
Tirotundin |
56377-67-4 | 5mg |
¥ 3330 | 2024-07-19 | ||
| Chengdu Biopurify Phytochemicals Ltd | SBP00950-10mg |
Tirotundin |
56377-67-4 | 98% | 10mg |
$750 | 2023-09-20 | |
| A2B Chem LLC | AG74882-5mg |
tirotundin |
56377-67-4 | 5mg |
$594.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN5149-1 ml * 10 mm |
Tirotundin |
56377-67-4 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 |
Tirotundin Literatura Relacionada
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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- 59979-61-2(Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester)
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